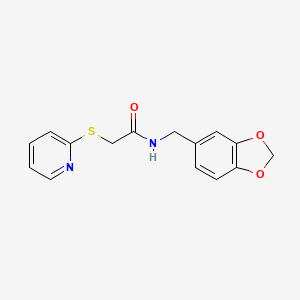![molecular formula C19H32N2O3S B6094179 1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6094179.png)
1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol is a chemical compound that belongs to the class of beta blockers. It was originally developed as a drug for the treatment of hypertension and angina, but its potential applications in scientific research have also been explored.
Mecanismo De Acción
The mechanism of action of 1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol involves its binding to beta-adrenergic receptors. Specifically, it is a selective beta-1 receptor blocker, which means it primarily targets beta-1 receptors in the heart. By blocking the activation of these receptors, this compound reduces the heart rate and the force of contraction, thereby decreasing the workload of the heart.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on beta-adrenergic signaling. By blocking beta-1 receptors, it reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This can lead to a decrease in heart rate, blood pressure, and cardiac output. Additionally, it may also have effects on other physiological processes that are regulated by beta-adrenergic signaling, such as metabolism and thermogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol in lab experiments is its selectivity for beta-1 receptors. This allows researchers to specifically target these receptors without affecting other beta receptors. Additionally, it has a relatively long half-life, which means its effects can be sustained over a longer period of time. However, one limitation is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol in scientific research. One potential direction is the investigation of its effects on metabolic processes, such as glucose uptake and lipid metabolism. Another direction is the exploration of its potential as a therapeutic agent for the treatment of heart failure, which is characterized by impaired beta-adrenergic signaling. Additionally, it may also have applications in the study of other physiological processes that are regulated by beta-adrenergic signaling, such as thermogenesis and immune function.
Métodos De Síntesis
The synthesis of 1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol involves several steps. The starting material is 2-isopropoxyethylamine, which is reacted with 4-(chloromethyl)phenol to form 2-{[(2-isopropoxyethyl)amino]methyl}phenol. This intermediate is then reacted with 3-(4-morpholinyl)propane-1-thiol to form the final product.
Aplicaciones Científicas De Investigación
1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol has been used in various scientific research applications. One of its potential uses is in the study of beta-adrenergic receptors, which are involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism. By blocking these receptors, this compound can be used to investigate the role of beta-adrenergic signaling in different biological systems.
Propiedades
IUPAC Name |
1-[2-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3S/c1-16(2)23-10-7-20-13-17-5-3-4-6-19(17)24-15-18(22)14-21-8-11-25-12-9-21/h3-6,16,18,20,22H,7-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXVTUTXDBELKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNCC1=CC=CC=C1OCC(CN2CCSCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{3-[(acetylamino)methyl]-1-piperidinyl}-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6094100.png)
![4-[(1H-imidazol-2-ylmethyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6094112.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6094115.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]isonicotinamide](/img/structure/B6094124.png)
![2-(1-(4-methoxy-3-methylbenzyl)-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6094132.png)
![2-[(2,3-dimethylphenyl)amino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B6094137.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B6094143.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isopropylacetamide](/img/structure/B6094153.png)
![3-[2-(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6094158.png)

![3-[(4-hydroxy-3-methoxybenzylidene)amino]-2-[(4-isopropylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6094187.png)
![3-[3-(2,6-dimethylphenoxy)propyl]-2,4-pentanedione](/img/structure/B6094199.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B6094200.png)

